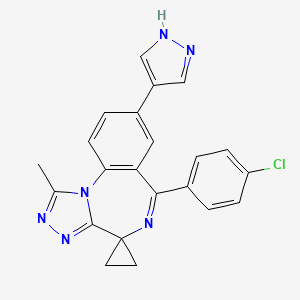

PROTAC BRD4 ligand-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H17ClN6 |

|---|---|

Molecular Weight |

400.9 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane] |

InChI |

InChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25) |

InChI Key |

RTNUIOLFPPNFQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of BRD4-Targeting PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator, is a high-value target in oncology and other diseases due to its role in driving the expression of oncogenes such as c-MYC. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of PROTACs targeting BRD4, with a specific focus on the components that constitute these heterobifunctional molecules, including ligands that bind to BRD4. We will delve into the quantitative data that characterizes their efficacy, detailed experimental protocols for their evaluation, and the critical signaling pathways they modulate.

Introduction to PROTAC Technology and BRD4 as a Target

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the sustained depletion of the target protein at sub-stoichiometric concentrations.

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in transcriptional activation by recognizing acetylated lysine residues on histones and recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers. This leads to the expression of key oncogenes, most notably c-MYC, making BRD4 a compelling target for therapeutic intervention.

The Ligand Landscape for BRD4-Targeting PROTACs

The development of effective BRD4-targeting PROTACs hinges on the selection of a potent and selective ligand for BRD4. Several classes of BRD4 inhibitors have been successfully incorporated into PROTAC design.

JQ1-Based Ligands

The thieno-triazolo-diazepine JQ1 is a potent and well-characterized inhibitor of BET bromodomains. Its established binding affinity and modifiable structure have made it a popular choice for the warhead component of many BRD4 PROTACs, including the well-studied dBET1 and MZ1.

Dihydroquinazolinone-Based Ligands

More recent developments have explored alternative scaffolds, such as the dihydroquinazolinone core. These have led to the discovery of a new class of potent BRD4 degraders, demonstrating that diverse chemical matter can be successfully employed for this target.

"PROTAC BRD4 ligand-2" (CAS 2154358-11-7)

Quantitative Data on BRD4 PROTAC Efficacy

The efficacy of BRD4 PROTACs is assessed by their ability to induce the degradation of BRD4 and inhibit cancer cell proliferation. Key quantitative metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

| PROTAC | BRD4 Ligand Scaffold | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| dBET1 | JQ1 | CRBN | MV4;11 | ~430 | >90 | - | |

| MZ1 | JQ1 | VHL | H661 | 8 | >90 | - | |

| ARV-825 | OTX015 (BET inhibitor) | CRBN | Burkitt's Lymphoma | <1 | >95 | - | |

| Compound 21 | Dihydroquinazolinone | CRBN | THP-1 | - | - | 810 | |

| CFT-2718 | Benzotriazoloazepine | CRBN | 293T | ~1 (at 3h) | >90 | - |

Experimental Protocols

The development and characterization of BRD4 PROTACs involve a series of key in vitro experiments to confirm their mechanism of action and quantify their efficacy.

Western Blotting for BRD4 Degradation

This is the most common method to directly measure the reduction of BRD4 protein levels.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, MDA-MB-231, THP-1) in 6-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (typically 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the BRD4 signal to the loading control.

Immunoprecipitation of Ubiquitinated BRD4

This assay confirms that the PROTAC-induced degradation of BRD4 is mediated by the ubiquitin-proteasome system.

Protocol:

-

Cell Treatment: Treat cells with the BRD4 PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse cells in a denaturing buffer containing SDS to disrupt protein-protein interactions but preserve ubiquitin chains.

-

Immunoprecipitation:

-

Dilute the lysate to reduce the SDS concentration.

-

Incubate the lysate with an antibody that recognizes ubiquitin or a specific tag on BRD4 overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against BRD4 to detect the ubiquitinated forms, which will appear as a high-molecular-weight smear.

NanoBRET™ Assay for In-Cell Ubiquitination

This is a live-cell, proximity-based assay to measure the interaction between BRD4 and ubiquitin.

Protocol:

-

Cell Line Generation: Co-transfect cells with plasmids expressing BRD4 fused to NanoLuc® luciferase (the energy donor) and ubiquitin fused to HaloTag® (the energy acceptor).

-

Assay Setup: Plate the transfected cells in a 96-well or 384-well plate. Add the HaloTag® NanoBRET™ 618 ligand, which serves as the fluorescent acceptor.

-

PROTAC Treatment: Treat the cells with the desired concentrations of the BRD4 PROTAC.

-

Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer capable of filtered luminescence detection.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in this ratio indicates a closer proximity between BRD4 and ubiquitin, signifying increased ubiquitination.

Signaling Pathways and Experimental Workflows

The degradation of BRD4 by PROTACs has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival.

BRD4-c-MYC Signaling Pathway

BRD4 is a key regulator of c-MYC transcription. By binding to super-enhancers associated with the MYC gene, BRD4 recruits the transcriptional machinery necessary for its high-level expression. PROTAC-mediated degradation of BRD4 leads to the rapid downregulation of c-MYC mRNA and protein levels, resulting in cell cycle arrest and apoptosis.

References

An In-Depth Technical Guide to PROTAC BRD4 Ligand-2 and its Role in Targeted Protein Degradation via CFT-2718

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. This guide focuses on "PROTAC BRD4 ligand-2," a key building block for the potent and selective BRD4-degrading PROTAC, CFT-2718. Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional regulator implicated in various cancers, making it a high-value therapeutic target. By hijacking the ubiquitin-proteasome system, PROTACs containing this ligand, such as CFT-2718, can catalytically induce the degradation of BRD4, leading to a more profound and sustained downstream effect than traditional inhibitors. This document provides a comprehensive overview of the mechanism of action, quantitative performance data, detailed experimental protocols for evaluation, and visualization of the associated biological and experimental workflows.

Introduction: From Inhibition to Degradation with this compound

"this compound" is the chemical entity (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate, a derivative of the well-established BRD4 inhibitor JQ1. This ligand serves as the "warhead" in the PROTAC molecule, responsible for selectively binding to the bromodomains of BRD4.

The PROTAC technology leverages a heterobifunctional molecular design, where the warhead (this compound) is connected via a chemical linker to an E3 ubiquitin ligase-recruiting ligand. This tripartite structure facilitates the formation of a ternary complex between BRD4, the PROTAC, and an E3 ligase. This induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 proteins.

A prime example of a PROTAC synthesized using this compound is CFT-2718 , a novel BRD4-targeting degrader with enhanced catalytic activity and favorable in vivo properties.

Mechanism of Action and Signaling Pathways

The degradation of BRD4 by a PROTAC like CFT-2718 has significant downstream consequences, primarily through the disruption of transcriptional programs essential for cancer cell proliferation and survival.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation:

Caption: Mechanism of BRD4 degradation by CFT-2718 and its downstream effects on the c-Myc pathway.

One of the most well-documented consequences of BRD4 degradation is the profound suppression of the c-MYC oncogene. BRD4 is a key coactivator for c-MYC transcription, and its removal leads to a rapid decrease in c-MYC mRNA and protein levels. This, in turn, results in cell cycle arrest and apoptosis in cancer cells that are dependent on c-MYC. Studies with CFT-2718 have confirmed its on-target activity through the rapid, efficient, and durable elimination of BRD4 and subsequent reduction in MYC expression.

Quantitative Data Presentation

The efficacy of BRD4-targeting PROTACs is assessed through various quantitative metrics, including the half-maximal degradation concentration (DC₅₀), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC₅₀) for cell viability.

Table 1: In Vitro Degradation and Activity of CFT-2718

| Parameter | Cell Line | Value | Time Point | Reference |

| DC₉₀ | 293T (endogenously tagged BRD4) | 10 nM | 3 hours | |

| IC₅₀ | H69 (SCLC) | < 1 nM | 72 hours | |

| IC₅₀ | H446 (SCLC) | < 1 nM | 72 hours | |

| IC₅₀ | SHP-77 (SCLC) | 12.5 nM | Not Specified | |

| IC₅₀ | DMS-114 (SCLC) | 1.5 nM | Not Specified | |

| IC₅₀ | PNX-001 (Pancreatic Cancer) | 6.3 nM | 72 hours | |

| IC₅₀ | PNX-017 (Pancreatic Cancer) | 578 nM | 72 hours |

Table 2: In Vivo Efficacy of CFT-2718

| Cancer Model | Mouse Strain | Dosing Schedule | Outcome | Reference |

| RS;411 (Human Lymphoblastic Leukemia Xenograft) | CB17 SCID | 1.8 mg/kg, once weekly | More effective at blocking tumor growth than dinaciclib and CPI-0610 | |

| LX-36 (SCLC PDX) | Not Specified | Not Specified | Significantly greater efficacy in reducing tumor growth than dinaciclib | |

| PNX-001 (Pancreatic PDX) | Not Specified | Not Specified | Comparable efficacy in limiting tumor growth to dinaciclib |

Experimental Protocols

The characterization of CFT-2718 and other PROTACs derived from this compound involves a suite of biochemical and cell-based assays.

Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

Experimental Workflow for Western Blot Analysis:

Caption: Step-by-step workflow for Western Blot analysis of BRD4 degradation.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., H69, H446) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a dose-response of CFT-2718 or for a time-course at a fixed concentration. Include a vehicle control (DMSO).

-

Cell Lysis: After incubation, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or α-Tubulin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of remaining protein.

Cell Viability Assay

This assay measures the functional consequence of BRD4 degradation on cell proliferation and survival.

Methodology (using CellTiter-Glo® as an example):

-

Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a desired density and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CFT-2718. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.

-

Signal Development: Mix the contents on an orbital shaker to induce cell lysis, then incubate to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.

-

Data Analysis: Plot the luminescence values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

TR-FRET/NanoBRET Assays for Target Engagement and Ternary Complex Formation

These biophysical assays are crucial for confirming direct target engagement in a cellular context and for studying the formation of the ternary complex.

General Workflow for a NanoBRET™ Target Engagement Assay:

Caption: General workflow for a NanoBRET™ target engagement assay.

Methodology (TR-FRET example):

-

Assay Setup: In a 384-well plate, combine the terbium-labeled donor, a dye-labeled acceptor, the BRD4 protein, its substrate, and the test compound (CFT-2718).

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) to allow for binding and potential displacement to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence reader capable of TR-FRET measurements.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine binding affinity or inhibition of protein-substrate interaction.

Conclusion

This compound, as the warhead for the potent degrader CFT-2718, plays a pivotal role in the targeted degradation of BRD4. This approach offers a compelling therapeutic strategy for cancers and other diseases driven by BRD4-mediated gene transcription. The ability of CFT-2718 to induce rapid, profound, and durable degradation of BRD4, leading to the suppression of key oncogenic pathways like c-Myc, underscores the potential of this technology. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of BRD4-targeting PROTACs, facilitating the discovery of next-generation therapeutics.

References

The Architect of Degradation: A Technical Guide to PROTAC BRD4 Ligand-2 and Cereblon-Mediated BRD4 Downregulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the utilization of PROTAC BRD4 Ligand-2 in the targeted degradation of the epigenetic reader protein, Bromodomain-containing protein 4 (BRD4). We will delve into the core mechanism of action, focusing on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) by the PROTAC CFT-2718, which is synthesized from this compound. This guide will present key quantitative data, detailed experimental protocols for the characterization of such degraders, and visualizations of the critical biological pathways and experimental workflows.

From Inhibition to Elimination: The PROTAC Advantage

Traditional therapeutic strategies against BRD4 have centered on the development of small molecule inhibitors that competitively block the binding of its bromodomains to acetylated histones. While effective to a degree, this approach can be limited by the need for high sustained concentrations and potential for the development of resistance. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift, moving from occupancy-driven inhibition to event-driven protein elimination.

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure enables the PROTAC to act as a molecular bridge, bringing BRD4 into close proximity with the E3 ligase machinery of the cell. This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. As the PROTAC is not degraded in this process, it can act catalytically to induce the degradation of multiple BRD4 molecules.

CFT-2718: A Case Study in BRD4 Degradation

This compound is a key chemical moiety used in the synthesis of the potent and selective BRD4 degrader, CFT-2718. This PROTAC employs a benzotriazoloazepine-based ligand to engage BRD4 and an amino-pyrrolidine substituted isoindolone moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN)[1].

Mechanism of Action: The Ternary Complex

The cornerstone of CFT-2718's activity is the formation of a stable ternary complex between BRD4, CFT-2718, and the CRBN E3 ligase complex. The stability and conformation of this complex are critical determinants of the efficiency and selectivity of BRD4 degradation. The formation of this complex initiates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of BRD4. Subsequent polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the BRD4 protein.

Quantitative Assessment of CFT-2718 Activity

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation in a cellular context.

Degradation Potency and Cellular Viability

The following tables summarize the degradation potency (DC90) and anti-proliferative effects (IC50) of CFT-2718 in various cancer cell lines.

| Compound | Cell Line | Parameter | Value (nM) | Time Point (h) | Citation(s) |

| CFT-2718 | 293T | DC90 (BRD4) | 10 | 3 | [2][3] |

| CFT-2718 | H69 (SCLC) | IC50 | < 1 | 72 | [3] |

| CFT-2718 | H446 (SCLC) | IC50 | < 1 | 72 | [3] |

| CFT-2718 | SHP-77 (SCLC) | IC50 | 12.5 | 72 | |

| CFT-2718 | DMS-114 (SCLC) | IC50 | 1.5 | 72 | |

| CFT-2718 | PNX-001 (Pancreatic) | IC50 | 6.3 | 72 | |

| CFT-2718 | PNX-017 (Pancreatic) | IC50 | 578 | 72 | |

| CFT-2718 | H69 (SCLC) | IC50 | 0.02 | Not Specified |

SCLC: Small-Cell Lung Cancer

Experimental Protocols

The characterization of BRD4-targeting PROTACs like CFT-2718 involves a suite of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Western Blot Analysis of BRD4 Degradation

This is a fundamental assay to directly measure the extent and kinetics of target protein degradation.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., H69, H446) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of CFT-2718 (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration (e.g., 10 nM for 0, 2, 4, 8, 24 hours).

-

Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After the incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the physical interaction between BRD4 and the E3 ligase, mediated by the PROTAC.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ternary complex.

-

Treat cells with CFT-2718 (e.g., 100 nM) or DMSO for 4-6 hours.

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Pre-clearing Lysate:

-

Incubate cell lysates with protein A/G beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or an isotype control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the immunoprecipitated samples by Western blotting.

-

Probe the membrane with antibodies against BRD4 and CRBN. A band for BRD4 in the CRBN immunoprecipitated lane from the CFT-2718-treated sample indicates the formation of the ternary complex.

-

In-Cell BRD4 Ubiquitination Assay

This assay directly assesses the ubiquitination of BRD4 induced by the PROTAC.

Methodology:

-

Cell Treatment:

-

Treat cells with CFT-2718 and a proteasome inhibitor (MG132) to allow accumulation of ubiquitinated proteins. Include vehicle and negative controls.

-

-

Cell Lysis (Denaturing):

-

Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.

-

Boil and sonicate the lysates to ensure complete denaturation and shearing of DNA.

-

-

Immunoprecipitation of Ubiquitinated Proteins:

-

Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration.

-

Incubate with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin antibody) or a TUBE (Tandem Ubiquitin Binding Entity) resin to pull down all ubiquitinated proteins.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-ubiquitinated proteins.

-

Elute the ubiquitinated proteins.

-

-

Western Blot Analysis:

-

Analyze the eluted fraction by Western blotting using an anti-BRD4 antibody. An increase in high molecular weight smeared bands corresponding to ubiquitinated BRD4 in the CFT-2718-treated sample confirms PROTAC-induced ubiquitination.

-

Conclusion

PROTACs that leverage BRD4 Ligand-2 to recruit the Cereblon E3 ligase, such as CFT-2718, represent a powerful and highly effective strategy for the targeted degradation of BRD4. This approach offers the potential for a more profound and durable therapeutic effect compared to traditional inhibition. A thorough understanding of the underlying mechanism of ternary complex formation, coupled with robust and quantitative experimental methodologies, is paramount for the continued development and optimization of this promising class of therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation.

References

- 1. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

PROTAC BRD4 ligand-2 ternary complex formation with BRD4 and E3 ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the formation of the ternary complex involving a PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, the BRD4 protein itself, and an E3 ubiquitin ligase. The formation of this ternary complex is the critical initiating step in the catalytic cycle of PROTAC-mediated protein degradation. Understanding the biophysical and structural basis of this complex is paramount for the rational design of effective and selective degraders.

PROTACs are heterobifunctional molecules, featuring two distinct ligands connected by a chemical linker. One ligand binds to the target protein (in this case, BRD4), while the other recruits an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1] This dual binding brings the E3 ligase into close proximity with BRD4, facilitating the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2][3] The stability and conformation of the ternary complex are key determinants of the efficiency and selectivity of this process.[]

This guide will delve into the quantitative aspects of ternary complex formation, detail the experimental protocols used for its characterization, and provide visual representations of the underlying mechanisms and workflows.

Quantitative Data on BRD4 PROTAC Ternary Complex Formation

The efficacy of a BRD4-targeting PROTAC is intimately linked to the thermodynamics and kinetics of the formation of the BRD4:PROTAC:E3 ligase ternary complex. Key parameters include the binding affinities of the PROTAC for both BRD4 and the E3 ligase individually (binary affinities), and the affinity of the pre-formed binary complexes for the third partner, which determines the cooperativity of the system. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often a hallmark of efficient PROTACs.[5]

Below are tables summarizing key quantitative data for well-characterized BRD4 PROTACs from the literature.

| PROTAC | E3 Ligase | Target Bromodomain | Binary Kd (PROTAC to BRD4) | Binary Kd (PROTAC to E3) | Ternary Kd (E3 to PROTAC:BRD4) | Cooperativity (α) | Reference |

| MZ1 | VHL | BRD4BD2 | 4 nM (ITC) | 66 nM (ITC) | 4.4 ± 1.0 nM (ITC) | 7 | |

| AT1 | VHL | BRD4BD2 | - | - | - | 7 | |

| ARV-771 | VHL | BRD2/3/4 | - | - | - | - | |

| dBET6 | CRBN | BRD4BD1 | - | - | - | - |

Kd: Dissociation Constant; ITC: Isothermal Titration Calorimetry; VHL: Von Hippel-Lindau; CRBN: Cereblon; BD: Bromodomain.

| PROTAC | Target Bromodomain | Ternary Complex Half-life (t1/2) with VHL | Reference |

| MZ1 | BRD4BD2 | 130 s | |

| MZ1 | BRD2BD2 | 67 s | |

| MZ1 | BRD3BD2 | 6 s |

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a BRD4-targeting PROTAC involves the induced formation of a ternary complex, which then co-opts the ubiquitin-proteasome system for target degradation. The following diagram illustrates this process.

Caption: PROTAC-mediated degradation of BRD4.

Experimental Protocols

The characterization of BRD4 PROTAC ternary complexes relies on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding events in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol for Ternary Complex Cooperativity Assessment:

-

Protein and Ligand Preparation:

-

Purify recombinant human BRD4 bromodomain (e.g., BRD4BD2) and the E3 ligase complex (e.g., VCB complex: VHL, Elongin C, and Elongin B).

-

Dialyze all proteins extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of the PROTAC in 100% DMSO and dilute it into the ITC buffer to a final DMSO concentration of 2%. Prepare a matching buffer with 2% DMSO for protein solutions.

-

-

Binary Titrations:

-

PROTAC into BRD4: Titrate the PROTAC solution (in the syringe) into the BRD4 solution (in the cell).

-

PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution.

-

-

Ternary Titration (Reverse Titration):

-

To determine cooperativity, perform a reverse titration.

-

Prepare a solution of the E3 ligase in the syringe.

-

In the cell, prepare a solution containing the PROTAC and a saturating concentration of the BRD4 bromodomain to ensure the formation of the BRD4:PROTAC binary complex.

-

Titrate the E3 ligase solution into the BRD4:PROTAC binary complex solution.

-

-

Data Analysis:

-

Fit the integrated heat data to a single-site binding model to obtain the thermodynamic parameters for each titration.

-

The cooperativity factor (α) is calculated as the ratio of the binary Kd (E3 ligase to PROTAC) to the ternary Kd (E3 ligase to BRD4:PROTAC complex). An α > 1 indicates positive cooperativity.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Protocol for Ternary Complex Kinetics:

-

Chip Preparation:

-

Immobilize the E3 ligase (e.g., VCB complex) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.

-

Inject a series of concentrations of the BRD4 bromodomain alone as a negative control to ensure no direct binding to the E3 ligase.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a constant concentration of the PROTAC and varying concentrations of the BRD4 bromodomain.

-

Inject these solutions over the immobilized E3 ligase surface. The formation of the ternary complex will result in a binding response.

-

Alternatively, pre-incubate the PROTAC with the BRD4 bromodomain before injection.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 binding model) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd). The half-life of the ternary complex can be calculated from the dissociation rate (t1/2 = ln(2)/koff).

-

Cellular Degradation Assay (Western Blot)

This assay directly measures the ability of a PROTAC to induce the degradation of endogenous BRD4 in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., a human cancer cell line like MCF7 or HepG2) in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of total protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for BRD4.

-

Also, probe with an antibody for a loading control protein (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for BRD4 and the loading control using densitometry software.

-

Normalize the BRD4 band intensity to the loading control.

-

Plot the normalized BRD4 levels as a percentage of the vehicle control against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).

-

Experimental and Logical Workflows

The development and characterization of a BRD4 PROTAC involves a logical progression of experiments, from initial binding assessment to cellular degradation confirmation.

Caption: Workflow for BRD4 PROTAC characterization.

Conclusion

The formation of a stable and conformationally competent ternary complex is the cornerstone of successful PROTAC-mediated degradation of BRD4. A thorough understanding of the biophysical principles governing this interaction, including binding affinities, kinetics, and cooperativity, is essential for the design of next-generation degraders with improved potency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to characterize and optimize novel BRD4-targeting PROTACs, ultimately accelerating the development of this promising class of therapeutics. The interplay between in vitro biophysical data and cellular degradation profiles is critical for establishing meaningful structure-activity relationships and advancing promising candidates toward clinical development.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of a PROTAC BRD4 Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of a Proteolysis Targeting Chimera (PROTAC) targeting Bromodomain-containing protein 4 (BRD4). As specific biophysical data for "PROTAC BRD4 ligand-2" is not extensively available in the public domain, this guide will utilize the well-characterized and seminal BRD4-degrading PROTAC, MZ1 , as a representative example. MZ1 has been instrumental in elucidating the principles of PROTAC-mediated protein degradation and serves as an excellent model for understanding the requisite biophysical assessments.

MZ1 is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the pan-BET inhibitor JQ1, which binds to the bromodomains of BRD4.[1] By inducing proximity between BRD4 and VHL, MZ1 leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[2]

Quantitative Data Summary

The efficacy and selectivity of a PROTAC are underpinned by the thermodynamics and kinetics of its interactions with the target protein and the E3 ligase. The following tables summarize the key biophysical data for MZ1.

Table 1: Isothermal Titration Calorimetry (ITC) Data for MZ1 Interactions

Isothermal Titration Calorimetry directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

| Interacting Species | Kd (nM) | Stoichiometry (n) | Method |

| MZ1 : BRD4 (BD2) | 15 | 1.0 | ITC |

| MZ1 : VCB Complex* | 66 | 1.0 | ITC |

| BRD4(BD2)-MZ1 : VCB Complex | 3.7 | 1.0 | ITC |

*VCB Complex consists of VHL, Elongin C, and Elongin B.[2]

Table 2: Surface Plasmon Resonance (SPR) Data for MZ1 Interactions

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of binding interactions, including association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be derived.

| Interacting Species | Kd (nM) | ka (1/Ms) | kd (1/s) | Method |

| MZ1 : BRD4 (BD2) | Data not consistently reported | - | - | SPR |

| MZ1 : VCB Complex | 29 | 1.2 x 10^5 | 3.5 x 10^-3 | SPR |

| BRD4(BD2)-MZ1 : VCB Complex | 5.4 | Not reported | Not reported | SPR |

Table 3: Ternary Complex Cooperativity

Cooperativity (α) is a measure of how the binding of one component of the ternary complex influences the binding of the other. It is a critical determinant of PROTAC efficiency and selectivity. An α value greater than 1 indicates positive cooperativity, meaning the two proteins bind to the PROTAC more strongly together than they do individually.

| Ternary Complex | Cooperativity (α) | Method |

| BRD4(BD2) : MZ1 : VCB | ~18 | ITC |

| BRD2(BD2) : MZ1 : VCB | ~10 | ITC |

| BRD3(BD2) : MZ1 : VCB | ~2 | ITC |

The pronounced positive cooperativity observed for the BRD4(BD2):MZ1:VCB complex is a key factor in the selective degradation of BRD4 over other BET family members.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biophysical data. The following sections outline the typical experimental protocols for the key techniques used to characterize BRD4 PROTACs.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Materials:

-

Microcalorimeter (e.g., Malvern Panalytical MicroCal iTC200)

-

Purified recombinant BRD4 bromodomains (BD1 and BD2)

-

Purified recombinant VCB (VHL-ElonginB-ElonginC) complex

-

MZ1

-

ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)[4]

Protocol:

-

Sample Preparation:

-

Prepare a 20-50 µM solution of the protein (e.g., BRD4 BD2 or VCB complex) in ITC buffer.

-

Prepare a 200-500 µM solution of MZ1 in the identical ITC buffer to minimize heats of dilution.

-

For ternary complex measurements, prepare a solution of one protein (e.g., VCB complex) and a second solution containing the other protein (e.g., BRD4 BD2) pre-saturated with a slight excess of MZ1.

-

Thoroughly degas all solutions prior to use.

-

-

Instrumentation and Titration:

-

Set the experimental temperature to 25 °C.

-

Load the protein solution into the sample cell of the microcalorimeter.

-

Load the MZ1 solution (or the second protein for ternary measurements) into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of 19-27 injections of 1.5-2 µL with a 150-second spacing between injections.

-

-

Data Analysis:

-

Integrate the raw heat-change data to generate a binding isotherm.

-

Fit the isotherm to a one-site binding model using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5 or NTA sensor chips for His-tagged proteins)

-

Immobilization reagents (e.g., amine coupling kit)

-

Purified recombinant proteins (BRD4 bromodomains, VCB complex)

-

MZ1

-

Running Buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization:

-

Immobilize one of the binding partners (e.g., VCB complex or His-tagged BRD4) onto the sensor chip surface according to the manufacturer's instructions. Amine coupling is a common method for non-tagged proteins, while NTA chips are used for His-tagged proteins.

-

-

Binding Analysis (Binary):

-

Inject a series of increasing concentrations of the analyte (e.g., MZ1) over the immobilized protein surface.

-

Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

-

Regenerate the sensor surface between analyte injections if necessary.

-

-

Binding Analysis (Ternary):

-

To measure ternary complex formation, pre-incubate the PROTAC (e.g., MZ1) with the non-immobilized protein (e.g., BRD4 BD2).

-

Inject this pre-formed complex over the immobilized protein surface (e.g., VCB complex).

-

Alternatively, a sequential binding experiment can be performed.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

-

Cooperativity can be calculated by comparing the Kd of the binary interaction with the apparent Kd of the ternary interaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the biophysical characterization of a BRD4 PROTAC.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of BRD4-Targeting PROTACs

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Proteolysis Targeting Chimeras (PROTACs) that target Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader protein and a high-value therapeutic target in oncology and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative binding data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to BRD4 and PROTAC-Mediated Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes such as c-MYC.[1][2][3] It functions by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][4]

PROTAC technology represents a revolutionary approach to targeting proteins like BRD4. Instead of merely inhibiting the protein's function, PROTACs are designed to induce its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing BRD4 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of BRD4, marking it for destruction by the cell's proteasome.

BRD4 Signaling Pathways

BRD4 is involved in several critical cellular signaling pathways, making it a pivotal target in cancer therapy. Its role in transcriptional regulation impacts cell cycle progression, apoptosis, and inflammatory responses.

Quantitative Binding Affinity and Kinetics of BRD4 PROTACs

The efficacy of a PROTAC is determined by the binding affinities of its constituent ligands for their respective proteins and the kinetics of the formation and dissociation of the ternary complex (Target:PROTAC:E3 Ligase). While specific data for a compound named "PROTAC BRD4 ligand-2" is not publicly available, data from well-characterized BRD4 degraders like MZ1 can serve as a representative example. "this compound" is identified as a ligand for the PROTAC CFT-2718.

Binary Binding Affinities

This table summarizes the binding affinities of the individual components of the PROTAC to their respective target proteins.

| Compound | Target Protein | Assay | Binding Affinity (Kd) | Reference |

| MZ1 | VHL | SPR | 180 nM | |

| JQ1 (BRD4 ligand moiety of MZ1) | BRD4 (BD2) | ITC | 90 nM | |

| MZ1 | BRD4 (BD2) | SPR | 33 nM |

Ternary Complex Formation and Kinetics

The formation of a stable ternary complex is crucial for efficient protein degradation. The stability and kinetics of this complex can be quantified using techniques like Surface Plasmon Resonance (SPR).

| PROTAC | Ternary Complex | Assay | Kd | kon (M-1s-1) | koff (s-1) | Cooperativity (α) | Reference |

| MZ1 | VHL:MZ1:BRD4(BD2) | SPR | 16 nM | 2.0 x 105 | 3.2 x 10-3 | 3.6 | |

| MZ1 | VHL:MZ1:BRD4(BD1) | SPR | 110 nM | 1.1 x 105 | 1.2 x 10-2 | 0.5 |

Experimental Protocols

Accurate determination of binding affinity and kinetics requires robust biophysical assays. The following are generalized protocols for commonly used techniques in the characterization of PROTACs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.

Protocol for Binary Interaction (e.g., BRD4 ligand binding to BRD4):

-

Sample Preparation:

-

Dialyze both the protein (e.g., BRD4) and the ligand (e.g., BRD4-binding moiety of the PROTAC) extensively against the same buffer to minimize heats of dilution.

-

Degas the samples to prevent air bubbles.

-

Determine the concentrations of the protein and ligand accurately. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe should be 10-20 times more concentrated.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 2 µL every 150-180 seconds).

-

Monitor the heat change after each injection until saturation is reached.

-

-

Data Analysis:

-

Integrate the peaks in the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (kon and koff) in addition to binding affinity (Kd).

Protocol for Ternary Complex Kinetics:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5, NTA).

-

Immobilize one of the binding partners (e.g., the E3 ligase) onto the chip surface at a low density to avoid mass transport limitations.

-

-

Binding Assays:

-

Binary Interaction: Flow the PROTAC over the immobilized E3 ligase at various concentrations to determine the binary binding kinetics.

-

Ternary Interaction: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase.

-

-

Data Analysis:

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

-

Calculate the equilibrium dissociation constant (Kd) as koff/kon.

-

Determine the cooperativity (α) by comparing the Kd of the ternary interaction to the binary interactions.

-

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures biomolecular interactions in real-time. It uses disposable fiber optic biosensors, making it a high-throughput alternative to SPR for kinetic characterization.

Protocol for Kinetic Analysis:

-

Sensor Preparation and Loading:

-

Hydrate the streptavidin-coated biosensors in the assay buffer.

-

Immobilize a biotinylated binding partner (e.g., BRD4) onto the biosensor surface.

-

-

Binding Assay:

-

Establish a baseline by dipping the loaded biosensors into the assay buffer.

-

Move the biosensors to wells containing the analyte (e.g., the PROTAC) at different concentrations to measure the association phase.

-

Transfer the biosensors back to buffer-containing wells to measure the dissociation phase.

-

-

Data Analysis:

-

The instrument software records the wavelength shift (in nm) over time.

-

Fit the association and dissociation curves to a 1:1 binding model to obtain kon and koff.

-

Calculate Kd from the ratio of koff to kon.

-

Conclusion

The development of PROTACs targeting BRD4 is a promising therapeutic strategy. A thorough understanding of the binding affinity and kinetics of these molecules is essential for optimizing their design and efficacy. The quantitative data and detailed experimental protocols presented in this guide provide a framework for the comprehensive characterization of BRD4-targeting PROTACs, enabling researchers to advance the development of this innovative class of therapeutics.

References

Investigating the Downstream Signaling Effects of PROTAC BRD4 Ligand-2: A Technical Guide

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven degradation of target proteins. BRD4, a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family, is a high-value oncology target due to its role in regulating critical oncogenes like c-MYC.[1][2] This technical guide provides an in-depth examination of the downstream signaling consequences of BRD4 degradation induced by PROTACs utilizing a "BRD4 ligand-2" motif, typically characterized by a JQ1-based warhead linked to a Cereblon (CRBN) E3 ligase ligand.[3][4] We detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for validation, and visualize the core biological and experimental workflows.

Introduction: From Inhibition to Elimination

Traditional therapeutic strategies against BRD4 have employed small-molecule inhibitors, such as JQ1, which competitively bind to its bromodomains and displace it from chromatin.[1] While effective, this approach can lead to a compensatory accumulation of the BRD4 protein, potentially limiting its therapeutic ceiling.

PROTAC technology offers a more definitive solution by co-opting the cell's own ubiquitin-proteasome system for targeted protein destruction. These heterobifunctional molecules consist of a ligand to bind the target protein (BRD4), a second ligand to recruit an E3 ubiquitin ligase, and a linker connecting them. This induced proximity results in the poly-ubiquitination of BRD4, marking it for degradation by the 26S proteasome and leading to a potent and sustained elimination of the target protein.

Mechanism of Action: The Catalytic Cycle of Degradation

The efficacy of a BRD4 PROTAC stems from its ability to act catalytically, where a single molecule can induce the degradation of multiple target proteins. The process involves the formation of a crucial ternary complex between BRD4, the PROTAC, and the recruited E3 ligase (e.g., CRBN). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the BRD4 surface. The resulting poly-ubiquitinated BRD4 is then recognized and degraded by the proteasome, releasing the PROTAC to engage another BRD4 protein.

References

The Evolving Landscape of Targeted Protein Degradation: An In-depth Technical Guide to the Efficacy of Early-Stage BRD4-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful strategy to address previously "undruggable" targets. This technical guide provides a comprehensive overview of the early-stage research and efficacy of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in numerous cancers.

BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, plays a critical role in the transcription of oncogenes such as c-Myc by binding to acetylated histones at enhancers and promoters.[1][2] While small-molecule inhibitors of BRD4 have demonstrated clinical potential, their efficacy can be transient. PROTACs offer a more profound and sustained therapeutic effect by inducing the complete degradation of the BRD4 protein.[1]

This guide will delve into the mechanism of action of BRD4-targeting PROTACs, present a compilation of efficacy data from several well-characterized early-stage compounds, provide detailed experimental protocols for key assays, and visualize critical pathways and workflows. While a specific entity denoted as "PROTAC BRD4 ligand-2" is not extensively documented in publicly available research, this guide will focus on prominent examples such as QCA570, A1874, ARV-825, dBET1, and MZ1 to provide a thorough understanding of the evaluation and efficacy of this class of molecules.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BRD4-targeting PROTACs are comprised of three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. The formation of a ternary complex between BRD4, the PROTAC, and the E3 ligase brings the target protein into close proximity with the cellular degradation machinery. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 proteins.

Quantitative Efficacy of Early-Stage BRD4 PROTACs

The efficacy of BRD4-targeting PROTACs is primarily assessed by their ability to induce degradation of the target protein (quantified by DC50 and Dmax values) and their anti-proliferative effects in cancer cell lines (measured by IC50 or EC50 values). The following tables summarize the reported in vitro efficacy data for several key BRD4 PROTACs.

In Vitro Degradation Efficacy (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein.

| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 | Reference(s) |

| QCA570 | CRBN | Bladder Cancer Cells | ~1 nM | [3] |

| A1874 | MDM2 | HCT116 | 32 nM | [4] |

| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM - 1 nM | |

| dBET1 | CRBN | Breast Cancer Cells | 430 nM (EC50) | |

| MZ1 | VHL | H661, H838 | 8 nM, 23 nM |

In Vitro Anti-Proliferative Activity (IC50/EC50)

The half-maximal inhibitory/effective concentration (IC50/EC50) indicates the concentration of a PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.

| PROTAC | Cell Line(s) | IC50/pEC50 | Reference(s) |

| QCA570 | Leukemia | Picomolar range | |

| ARV-825 | Not Specified | Not Specified | |

| dBET1 | MV4;11 | 0.14 µM (IC50) | |

| MZ1 | Mv4-11 | 7.6 (pEC50) |

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for preclinical development. The following sections provide detailed methodologies for key in vitro and in vivo assays.

Western Blotting for BRD4 Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in BRD4 protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

-

Seed human cancer cells expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-range of the BRD4 PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for various time points (e.g., 4, 8, 16, 24 hours).

-

Include a vehicle control (e.g., DMSO) and a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with loading buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

5. Detection and Analysis:

-

Detect protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

Cell Viability Assays (e.g., CellTiter-Glo®)

Cell viability assays are essential for determining the anti-proliferative effects of BRD4 PROTACs. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

1. Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

-

Include control wells with medium only for background measurement.

-

Incubate overnight to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the BRD4 PROTAC in culture medium.

-

Add the diluted PROTAC to the wells and include a vehicle control.

3. Incubation:

-

Incubate the plate for a chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

4. Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition and Analysis:

-

Record the luminescence using a plate-reading luminometer.

-

Subtract the average background luminescence from all measurements.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Mouse Models

Evaluating the efficacy of BRD4 PROTACs in vivo is a critical step in preclinical development. Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

1. Animal Models and Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.

2. Tumor Growth Monitoring and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor animal body weight as a measure of toxicity.

-

Randomize mice into control and treatment groups.

3. PROTAC Formulation and Administration:

-

Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

-

Administer the PROTAC solution according to the predetermined dosing schedule.

4. Endpoint and Tissue Collection:

-

Continue treatment for the specified duration (e.g., 14-21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm BRD4 degradation).

BRD4 Signaling and PROTAC Intervention

BRD4 acts as a scaffold protein, recruiting transcriptional machinery to drive the expression of oncogenes. By inducing the degradation of BRD4, PROTACs effectively disrupt this signaling cascade, leading to the downregulation of key cancer-driving genes like c-Myc. This ultimately results in reduced cell proliferation and the induction of apoptosis.

Conclusion

Early-stage research on BRD4-targeting PROTACs has demonstrated their potential as a powerful therapeutic modality for cancers driven by BRD4-mediated gene transcription. By catalytically inducing the degradation of BRD4, these molecules can achieve a more profound and durable anti-cancer effect compared to traditional inhibitors. The continued development and optimization of BRD4 PROTACs, guided by rigorous in vitro and in vivo efficacy studies as outlined in this guide, hold significant promise for the future of targeted cancer therapy. The methodologies and comparative data presented herein provide a foundational resource for researchers and drug development professionals working to advance this innovative class of therapeutics.

References

In-Depth Technical Guide: PROTAC BRD4 Ligand-2 for Inducing BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. This technical guide focuses on a specific PROTAC, identified as PROTAC BRD4 Ligand-2 (also known as Compound 17), a potent and specific degrader of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of numerous cancers, making it a high-value target for therapeutic intervention. This document provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols associated with this compound, offering a vital resource for researchers in the field of targeted protein degradation.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that specifically binds to the bromodomains of BRD4, connected via a chemical linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding capability facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ligase machinery. The induced proximity of BRD4 to the E3 ligase results in the polyubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple BRD4 protein molecules, leading to a sustained downstream pharmacological effect.

Quantitative Data

The efficacy of this compound has been characterized by its binding affinity, degradation capabilities, and anti-proliferative effects. The following tables summarize the key quantitative data for this molecule.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (BRD4 BD1) | 14.2 nM | - | [1][2] |

| Anti-proliferative IC50 | 1.83 µM | THP-1 | [1][2] |

Table 2: Degradation Performance of this compound

| Parameter | Value | Cell Line | Time Point | Reference |

| DC50 | Data not available in searched literature | - | - | |

| Dmax | Data not available in searched literature | - | - |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are critical for assessing PROTAC efficacy. While not available in the immediate search results, these would typically be determined via dose-response Western blot analysis.

Experimental Protocols

Cell-Based BRD4 Degradation Assay (Western Blot)

This protocol outlines the general steps for evaluating the degradation of BRD4 in a human cancer cell line, such as THP-1, following treatment with this compound.

Materials:

-

Human cancer cell line (e.g., THP-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-Bcl-2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow adherent cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium and add the medium containing the PROTAC or vehicle control (DMSO). Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control to determine the percentage of degradation relative to the vehicle control.

BRD4 Signaling Pathways and Downstream Effects

BRD4 acts as a scaffold protein that recruits transcriptional machinery to acetylated histones, thereby promoting the expression of a host of genes, including key oncogenes. The degradation of BRD4 by this compound is expected to lead to the downregulation of these target genes, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. Key downstream targets of BRD4 include c-Myc and the anti-apoptotic protein Bcl-2.

Conclusion

This compound represents a promising chemical tool and potential therapeutic agent for targeting BRD4-dependent pathologies. Its mechanism of action, leveraging the cell's natural protein degradation machinery, offers a distinct advantage over traditional occupancy-based inhibitors. This guide provides a foundational understanding of this specific PROTAC, including its known quantitative parameters and the experimental framework for its evaluation. Further characterization of its degradation kinetics (DC50 and Dmax) and a broader profiling of its effects on the cellular transcriptome and proteome will be crucial for its continued development and application in research and medicine.

References

Unveiling the Selectivity Profile of a Potent BRD4 Degrader: A Technical Guide to CFT-2718

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of CFT-2718, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4). CFT-2718 is synthesized from PROTAC BRD4 ligand-2 and has demonstrated significant therapeutic potential in preclinical cancer models. This document provides a comprehensive overview of its mechanism of action, selectivity data, and detailed experimental protocols for its characterization.

Introduction to CFT-2718: A BRD4-Targeting PROTAC

CFT-2718 is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. Unlike traditional inhibitors that only block the function of a protein, PROTACs like CFT-2718 eliminate the target protein from the cell, offering the potential for a more profound and durable therapeutic effect.

Selectivity Profile of CFT-2718

CFT-2718 has been characterized as a potent and selective degrader of BRD4. The following tables summarize the available quantitative data on its degradation activity and selectivity.

Table 1: BRD4 Degradation Potency of CFT-2718

| Parameter | Cell Line | Value | Time Point |

| DC90 | 293T | 10 nM | 3 hours |

DC90: Concentration required for 90% degradation of the target protein.

Table 2: Selectivity of CFT-2718 Against a Known Off-Target

| Off-Target Protein | Degradation Observed | Notes |

| Ikaros (IKZF1) | No | Ikaros is a known substrate of some CRBN-based PROTACs. The lack of degradation demonstrates the selectivity of CFT-2718. |

While CFT-2718 is described as rapidly and selectively degrading BRD4, specific quantitative data on its degradation of other BET family members, BRD2 and BRD3, are not available in the reviewed literature. However, its clean profile concerning Ikaros degradation highlights its specificity.

Mechanism of Action and Signaling Pathways

The degradation of BRD4 by CFT-2718 is a CRBN-dependent process that relies on the ubiquitin-proteasome system. BRD4 is a key epigenetic reader that plays a critical role in the transcription of various genes, including oncogenes like c-MYC. By inducing the degradation of BRD4, CFT-2718 effectively downregulates the expression of these target genes, leading to anti-proliferative effects in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity profile of CFT-2718.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the levels of BRD4 protein in cells following treatment with CFT-2718.

Materials:

-

Cell line of interest (e.g., 293T, cancer cell lines)

-

CFT-2718 stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of CFT-2718 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 3, 6, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-